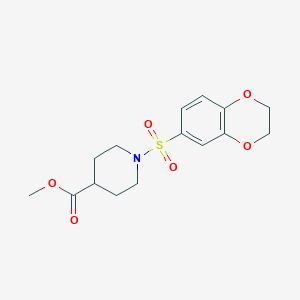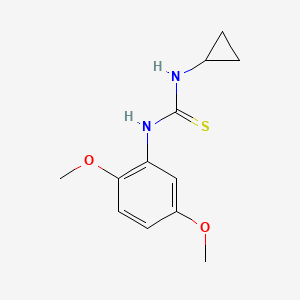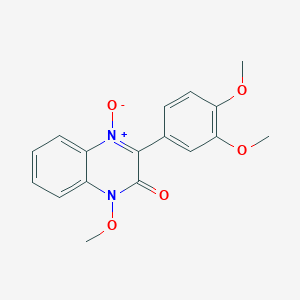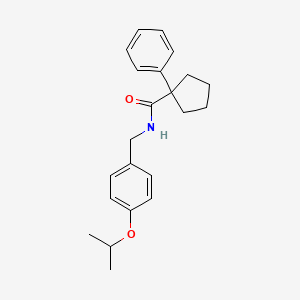
N-(1-isopropyl-2-methylpropyl)-2-naphthalenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-isopropyl-2-methylpropyl)-2-naphthalenesulfonamide, also known as NS8593, is a chemical compound that has gained significant attention due to its potential therapeutic effects on various diseases. NS8593 belongs to the class of sulfonyl compounds and has been found to modulate ion channels and receptors in the body.
Mechanism of Action
N-(1-isopropyl-2-methylpropyl)-2-naphthalenesulfonamide modulates ion channels and receptors by binding to specific sites on the proteins. It has been found to increase the activity of calcium-activated potassium channels, leading to hyperpolarization of neurons and reduced excitability. N-(1-isopropyl-2-methylpropyl)-2-naphthalenesulfonamide has also been found to block transient receptor potential channels, leading to reduced pain and inflammation. Additionally, N-(1-isopropyl-2-methylpropyl)-2-naphthalenesulfonamide has been found to enhance the activity of nicotinic acetylcholine receptors, which are involved in learning and memory.
Biochemical and Physiological Effects:
N-(1-isopropyl-2-methylpropyl)-2-naphthalenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to reduce neuronal excitability, leading to reduced seizures and neuropathic pain. N-(1-isopropyl-2-methylpropyl)-2-naphthalenesulfonamide has also been found to reduce inflammation and pain by blocking transient receptor potential channels. Additionally, N-(1-isopropyl-2-methylpropyl)-2-naphthalenesulfonamide has been found to enhance learning and memory by enhancing the activity of nicotinic acetylcholine receptors.
Advantages and Limitations for Lab Experiments
N-(1-isopropyl-2-methylpropyl)-2-naphthalenesulfonamide has several advantages for lab experiments. It is a potent and selective modulator of ion channels and receptors, making it a useful tool for studying the function of these proteins. Additionally, N-(1-isopropyl-2-methylpropyl)-2-naphthalenesulfonamide has been found to have potential therapeutic effects on various diseases, making it a promising candidate for drug development. However, N-(1-isopropyl-2-methylpropyl)-2-naphthalenesulfonamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on the body are not yet fully understood. Additionally, N-(1-isopropyl-2-methylpropyl)-2-naphthalenesulfonamide has been found to have some off-target effects, which could complicate data interpretation.
Future Directions
There are several future directions for N-(1-isopropyl-2-methylpropyl)-2-naphthalenesulfonamide research. One potential direction is to further investigate its therapeutic effects on diseases such as epilepsy, neuropathic pain, and Alzheimer's disease. Another direction is to study its effects on other ion channels and receptors in the body. Additionally, N-(1-isopropyl-2-methylpropyl)-2-naphthalenesulfonamide could be used as a tool for studying the function of ion channels and receptors in various diseases. Finally, further research is needed to fully understand the long-term effects of N-(1-isopropyl-2-methylpropyl)-2-naphthalenesulfonamide on the body.
Conclusion:
In conclusion, N-(1-isopropyl-2-methylpropyl)-2-naphthalenesulfonamide is a promising compound with potential therapeutic effects on various diseases. It modulates ion channels and receptors in the body and has been found to have several biochemical and physiological effects. N-(1-isopropyl-2-methylpropyl)-2-naphthalenesulfonamide has several advantages for lab experiments, but also has some limitations. There are several future directions for N-(1-isopropyl-2-methylpropyl)-2-naphthalenesulfonamide research, including further investigation of its therapeutic effects and its effects on other ion channels and receptors in the body.
Synthesis Methods
The synthesis of N-(1-isopropyl-2-methylpropyl)-2-naphthalenesulfonamide involves the reaction of 2-naphthalenesulfonyl chloride with 1-isopropyl-2-methylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine or sodium hydroxide, in an organic solvent such as dichloromethane or tetrahydrofuran. The product is then purified using column chromatography or recrystallization.
Scientific Research Applications
N-(1-isopropyl-2-methylpropyl)-2-naphthalenesulfonamide has been extensively studied for its potential therapeutic effects on various diseases. It has been found to modulate various ion channels and receptors, including calcium-activated potassium channels, transient receptor potential channels, and nicotinic acetylcholine receptors. N-(1-isopropyl-2-methylpropyl)-2-naphthalenesulfonamide has been shown to have potential therapeutic effects on diseases such as epilepsy, neuropathic pain, and Alzheimer's disease.
properties
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2S/c1-12(2)17(13(3)4)18-21(19,20)16-10-9-14-7-5-6-8-15(14)11-16/h5-13,17-18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXPUJVWTUUXKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5829643.png)
![N'-(4-chlorobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5829649.png)


![N-[4-(aminosulfonyl)phenyl]-4-hydroxy-1-piperidinecarbothioamide](/img/structure/B5829674.png)


![3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5829694.png)

![3-methyl-7-[(1-naphthyloxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5829721.png)

